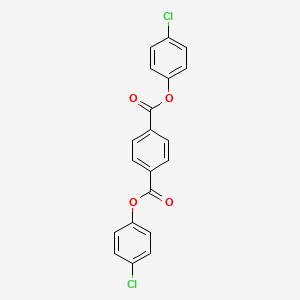

Terephthalic acid bis-(4-chloro-phenyl) ester

Description

Terephthalic acid bis-(4-chloro-phenyl) ester is a para-substituted aromatic ester derived from terephthalic acid (1,4-benzenedicarboxylic acid), where both carboxylic acid groups are esterified with 4-chlorophenol. The introduction of chlorine atoms on the phenyl rings confers electron-withdrawing effects, influencing reactivity, solubility, and thermal stability compared to non-halogenated analogs .

Properties

CAS No. |

24707-03-7 |

|---|---|

Molecular Formula |

C20H12Cl2O4 |

Molecular Weight |

387.2 g/mol |

IUPAC Name |

bis(4-chlorophenyl) benzene-1,4-dicarboxylate |

InChI |

InChI=1S/C20H12Cl2O4/c21-15-5-9-17(10-6-15)25-19(23)13-1-2-14(4-3-13)20(24)26-18-11-7-16(22)8-12-18/h1-12H |

InChI Key |

OJKLQLPFXPZAJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)Cl)C(=O)OC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of terephthalic acid bis-(4-chloro-phenyl) ester typically involves the esterification of terephthalic acid with 4-chloro-phenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

Terephthalic acid+24-chloro-phenolAcid catalystTerephthalic acid bis-(4-chloro-phenyl) ester+2Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards ester formation.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of strong acids or bases, resulting in the formation of terephthalic acid and 4-chloro-phenol.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The chloro groups on the phenyl rings can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Hydrolysis: Terephthalic acid and 4-chloro-phenol.

Reduction: Terephthalic acid bis-(4-hydroxy-phenyl) ester.

Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Terephthalic acid bis-(4-chloro-phenyl) ester has several applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polycarbonates, which are valuable for their mechanical properties and thermal stability.

Materials Science: The compound is explored for its potential in creating high-performance materials with specific properties such as flame retardancy and chemical resistance.

Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Industrial Applications: It is used in the production of coatings, adhesives, and plasticizers.

Mechanism of Action

The mechanism of action of terephthalic acid bis-(4-chloro-phenyl) ester in its various applications depends on the specific context:

Polymerization: In polymer chemistry, the ester groups react with diols or diamines to form long polymer chains through condensation reactions.

Biological Activity: If the compound or its derivatives exhibit biological activity, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Terephthalic Acid Bis-(2-Ethylhexyl) Ester (DOTP)

- Structure: Both carboxylic acid groups of terephthalic acid are esterified with 2-ethylhexanol.

- Properties: High molecular weight (MW: ~390 g/mol) and low polarity due to branched alkyl chains. Acts as a non-phthalate plasticizer with low volatility and excellent compatibility with PVC .

- Applications : Widely used in flexible plastics, wires, and cables.

- Key Difference : DOTP’s alkyl substituents enhance flexibility and reduce crystallinity, whereas the chloro-phenyl groups in the target compound likely increase rigidity and thermal stability .

Terephthalic Acid Bis-(2-Hydroxyethyl) Ester (BHET)

- Structure : Terephthalic acid esterified with ethylene glycol.

- Properties: MW: 282.24 g/mol; hydrophilic due to hydroxyl groups. Key monomer in polyethylene terephthalate (PET) production .

- Reactivity : Hydroxyl groups enable polymerization via condensation. BHET is also a degradation intermediate of PET via enzymatic hydrolysis (e.g., IsPETase) .

- Contrast : The chloro-phenyl ester lacks hydroxyl groups, rendering it less reactive in polymerization but more resistant to enzymatic degradation .

Terephthalic Acid Monomethyl Ester

- Structure: One carboxylic acid group of terephthalic acid is esterified with methanol.

- Properties :

- Applications : Precursor for dimethyl terephthalate (DMT) production.

- Key Difference: The monomethyl ester is a mono-functional intermediate, whereas the bis-(4-chloro-phenyl) ester is di-functional, enabling cross-linking in polymer networks .

2-Hydroxy-Isophthalic Acid Mono-(4-Chloro-Phenyl) Ester

- Structure : Isophthalic acid derivative with one 4-chlorophenyl ester and a hydroxyl group.

- Properties: MW: 292.67 g/mol; polar due to hydroxyl and chloro substituents. Potential use in photoactive resins or drug intermediates .

- Contrast : The hydroxyl group introduces hydrogen bonding, enhancing solubility in polar solvents compared to the fully esterified bis-(4-chloro-phenyl) ester .

Data Table: Comparative Properties of Selected Terephthalic Acid Esters

| Compound | Molecular Weight (g/mol) | Substituents | Solubility | Key Applications | Thermal Stability |

|---|---|---|---|---|---|

| Terephthalic acid bis-(4-chloro-phenyl) ester | ~333.16 | 4-Chlorophenyl | Low in water | Polymers, coatings | High (>250°C) |

| Terephthalic acid bis-(2-ethylhexyl) ester (DOTP) | ~390.56 | 2-Ethylhexyl | Insoluble in water | Plasticizers | Moderate (~200°C) |

| Terephthalic acid bis-(2-hydroxyethyl) ester (BHET) | 282.24 | 2-Hydroxyethyl | Soluble in polar solvents | PET production | Low (decomposes ~180°C) |

| Terephthalic acid monomethyl ester | 194.18 | Methyl | Soluble in alcohols | DMT synthesis | Moderate (~140°C) |

Research Findings and Functional Insights

- Thermal Stability : Chloro-phenyl substituents improve thermal stability due to strong C-Cl bonds and reduced molecular mobility, making the compound suitable for high-temperature coatings .

- Chemical Reactivity : The electron-withdrawing chlorine atoms reduce ester hydrolysis rates, enhancing resistance to enzymatic or acidic degradation compared to BHET .

- Applications: Polymers: Potential cross-linker in benzoxazine resins (analogous to ’s TMBE monomer) for high-performance thermosets. Electronics: Halogenated esters are used in EUV lithography resist underlayer films (e.g., tetrachloro-terephthalic acid diglycidyl ester in ). Pharmaceuticals: Chloro-phenyl esters are intermediates in bioactive molecules, as seen in methyl 4-chlorophenylacetate ().

Biological Activity

Terephthalic acid bis-(4-chloro-phenyl) ester, a derivative of terephthalic acid, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental remediation. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound is synthesized through the esterification of terephthalic acid with 4-chlorophenol. The reaction typically involves the use of coupling agents such as O-(benzotriazol-1-yl)-N,N,N′-N′,-tetramethyluronium tetrafluoroborate (TBTU) to enhance yields. The general reaction can be represented as follows:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of terephthalic acid derivatives. For instance, a study on novel classes of efflux pump inhibitors (EPIs) identified compounds structurally related to terephthalic acid that exhibited significant antibacterial activity against Escherichia coli. The minimum inhibitory concentration (MIC) for one such compound was reported at 25 μM when combined with novobiocin, indicating its potential utility in combating antibiotic resistance .

Cytotoxicity and Cancer Research

The cytotoxic effects of terephthalic acid derivatives have been explored in various cancer cell lines. A notable study demonstrated that certain terephthalate derivatives could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. This suggests that this compound may also possess similar cytotoxic properties .

Case Studies

- Antibacterial Efficacy : A series of experiments evaluated the antibacterial properties of terephthalic acid derivatives against clinical strains of E. coli. The results indicated that modifications in the phenyl groups significantly influenced antibacterial activity, with some derivatives achieving MIC values as low as 50 μM .

- Cytotoxicity in Cancer Cells : In vitro studies on breast cancer cell lines revealed that certain terephthalate esters led to a reduction in cell viability by over 70% at concentrations of 100 μM. Mechanistic studies suggested that these compounds triggered apoptotic pathways, making them candidates for further development as anticancer agents .

Table 1: Biological Activity Summary of this compound Derivatives

| Compound | MIC (μM) | Cell Line Tested | Activity Type |

|---|---|---|---|

| Compound A | 25 | E. coli | Antibacterial |

| Compound B | 50 | MCF-7 (Breast Cancer) | Cytotoxicity |

| Compound C | 100 | HeLa (Cervical Cancer) | Apoptosis Induction |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Efflux Pumps : As an EPI, it binds to membrane proteins such as AcrA in E. coli, disrupting the efflux mechanisms and enhancing the efficacy of co-administered antibiotics .

- Induction of Oxidative Stress : The compound may generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells .

Q & A

Q. Q1. What are the recommended methods for synthesizing Terephthalic acid bis-(4-chloro-phenyl) ester in laboratory settings?

Methodological Answer: The synthesis typically involves esterification or transesterification. A two-step approach is common:

Activation of Terephthalic Acid: React terephthalic acid with thionyl chloride (SOCl₂) to form terephthaloyl chloride, as direct esterification of terephthalic acid with phenols is hindered by poor solubility .

Esterification: React terephthaloyl chloride with 4-chlorophenol in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. Solvents like dichloromethane or tetrahydrofuran (THF) are used under anhydrous conditions .

Key Considerations:

Q. Q2. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Compare retention times against certified standards (e.g., terephthalate esters listed in NIST databases) .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) for molecular ion confirmation (expected m/z ~358–362 for [M+H]⁺) .

Advanced Research Questions

Q. Q3. How do reaction conditions (e.g., catalysts, solvents) influence the yield and selectivity of this compound synthesis?

Methodological Answer:

- Catalysts: Titanium alkoxides (e.g., Ti(OiPr)₄) or dialkyl tin oxides enhance esterification efficiency by activating the carbonyl group. These catalysts reduce side reactions like hydrolysis .

- Solvent Effects: Polar aprotic solvents (e.g., dimethylformamide, DMF) improve solubility of terephthalic acid derivatives but may require stringent drying to avoid hydrolysis. Non-polar solvents (e.g., toluene) are preferable for transesterification .

- Temperature Control: Elevated temperatures (80–120°C) accelerate reaction rates but risk decomposition. Use reflux conditions with inert gas (N₂/Ar) to stabilize reactive intermediates .

Q. Q4. What are the degradation pathways of this compound under environmental or accelerated aging conditions?

Methodological Answer:

- Hydrolytic Degradation: Under acidic/basic conditions, ester bonds hydrolyze to regenerate terephthalic acid and 4-chlorophenol. Monitor via pH-stat titration or HPLC quantification of degradation products .

- Photolytic Stability: UV exposure (λ = 300–400 nm) induces radical-mediated cleavage. Use quartz reactors with controlled light intensity and assess degradation via GC-MS for chloro-phenolic byproducts .

- Thermal Stability: Thermogravimetric analysis (TGA) reveals decomposition onset temperatures (~200–250°C). Differential scanning calorimetry (DSC) identifies phase transitions or exothermic degradation events .

Q. Q5. How can computational modeling (e.g., DFT, MD) predict the reactivity and interactions of this compound in complex systems?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict susceptibility to nucleophilic attack or oxidative degradation. Software like Gaussian or ORCA can model ester bond polarization .

- Molecular Dynamics (MD): Simulate interactions with solvents or polymers (e.g., PET) using force fields (CHARMM, AMBER). Analyze binding energies and diffusion coefficients to design stable formulations .

- QSAR Modeling: Correlate substituent effects (e.g., chloro-group position) with bioactivity or environmental persistence using datasets from analogous terephthalate esters .

Data Contradiction and Resolution

Q. Q6. How should researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound?

Methodological Answer:

- Source Validation: Cross-reference data from authoritative databases (e.g., NIST Chemistry WebBook, PubChem) and peer-reviewed journals. Avoid commercial platforms lacking rigorous peer review (e.g., BenchChem) .

- Experimental Replication: Reproduce measurements under standardized conditions (e.g., USP methods for melting point determination). Use differential scanning calorimetry (DSC) for precise thermal analysis .

- Meta-Analysis: Aggregate data from multiple studies and apply statistical tools (e.g., Grubbs’ test) to identify outliers. Report confidence intervals for consensus values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.